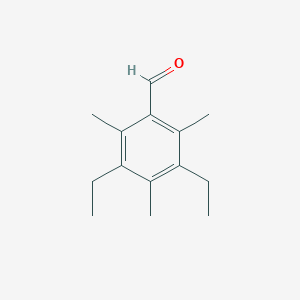
3,5-Diethyl-2,4,6-trimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethyl-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C14H20O. It is a derivative of benzaldehyde, characterized by the presence of three methyl groups and two ethyl groups attached to the benzene ring.
Vorbereitungsmethoden
The synthesis of 3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and aluminum chloride as a catalyst. This reaction typically occurs under anhydrous conditions to yield the desired aldehyde . Industrial production methods may involve similar formylation reactions, optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
3,5-Diethyl-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Diethyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of biological pathways and mechanisms.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism by which 3,5-Diethyl-2,4,6-trimethylbenzaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or condensation reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Vergleich Mit ähnlichen Verbindungen
3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be compared with other similar compounds, such as:
2,4,6-Trimethylbenzaldehyde: Lacks the ethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3,4,5-Trimethoxybenzaldehyde: Contains methoxy groups instead of ethyl and methyl groups, leading to different electronic and steric properties.
2,3,4-Trimethylbenzaldehyde: Another isomer with different substitution patterns, affecting its reactivity and applications .
Eigenschaften
CAS-Nummer |
88174-33-8 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
3,5-diethyl-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C14H20O/c1-6-12-9(3)13(7-2)11(5)14(8-15)10(12)4/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
YQZOIAZQKOKSNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1C)C=O)C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















